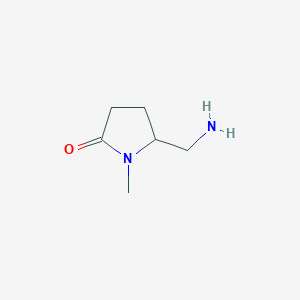

5-(Aminomethyl)-1-methylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSAVRDCNKWFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67433-53-8 | |

| Record name | 5-(aminomethyl)-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Spectra Analysis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-1-methylpyrrolidin-2-one is a substituted pyrrolidinone, a class of compounds that are of significant interest in medicinal chemistry and drug development. The pyrrolidinone ring is a core structural motif in the racetam family of nootropic drugs.[1] The precise characterization of the molecular structure of such compounds is paramount for understanding their biological activity and ensuring their quality and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, experimental considerations, and data validation.

Core Principles of NMR Spectroscopy for this compound

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For the analysis of organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most crucial techniques.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their relative numbers, their electronic environment, and the connectivity of neighboring atoms. Key parameters in ¹H NMR include:

-

Chemical Shift (δ): The position of a proton signal in the spectrum, measured in parts per million (ppm). It is influenced by the electron density around the proton. Electronegative atoms or groups (like the carbonyl group in the pyrrolidinone ring) decrease the electron density (deshielding), causing the signal to appear at a higher chemical shift (downfield).[2]

-

Integration: The area under a proton signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Splitting): This refers to the splitting of a proton signal into multiple peaks due to the influence of neighboring protons. The n+1 rule is a general guideline, where n is the number of equivalent protons on adjacent carbons.

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The chemical shift of a carbon signal is also influenced by its electronic environment. Carbonyl carbons, for instance, are highly deshielded and appear significantly downfield.

Predicted NMR Spectra and Interpretation

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound with proton labeling is shown below:

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integration for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 (N-CH₃) | ~2.8 | Singlet | 3H | The methyl group attached to the nitrogen is a singlet as there are no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen. |

| H3 | ~2.3-2.5 | Multiplet | 2H | These methylene protons are adjacent to the carbonyl group and another methylene group, leading to a complex splitting pattern. The carbonyl group causes a downfield shift. |

| H4 | ~1.9-2.1 | Multiplet | 2H | These methylene protons are adjacent to two other methylene/methine groups, resulting in a multiplet. |

| H5 | ~3.2-3.4 | Multiplet | 1H | This methine proton is adjacent to the nitrogen, the aminomethyl group, and a methylene group, leading to a complex multiplet. |

| H7 (C-CH₂-N) | ~2.9-3.1 | Multiplet | 2H | These methylene protons are adjacent to the chiral center (C5) and the amino group. They are diastereotopic and will likely show a complex splitting pattern. |

| NH₂ | ~1.5-3.0 (variable) | Broad Singlet | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and exchange. |

Causality behind the predictions: The electron-withdrawing nature of the amide carbonyl group deshields the adjacent protons (H3), shifting them downfield. The N-methyl protons (H6) are also influenced by the electronegative nitrogen atom. The protons on the pyrrolidine ring (H3, H4, H5) will exhibit complex splitting patterns due to coupling with each other. The protons of the aminomethyl group (H7) are diastereotopic because they are adjacent to a stereocenter (C5), which can lead to distinct chemical shifts and complex coupling.[3]

Predicted ¹³C NMR Spectrum Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (C=O) | ~175 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |

| C6 (N-CH₃) | ~30 | The methyl carbon attached to the nitrogen is in a typical range for such groups. |

| C3 | ~35 | This methylene carbon is adjacent to the carbonyl group, which causes a downfield shift. |

| C4 | ~25 | This methylene carbon is in a typical aliphatic region. |

| C5 | ~55 | This methine carbon is attached to the nitrogen and the aminomethyl group, leading to a downfield shift. |

| C7 (C-CH₂-N) | ~45 | This methylene carbon is attached to the amino group and the pyrrolidine ring. |

Rationale for predictions: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and the electronic environment of the carbon atoms. The carbonyl carbon (C2) is the most deshielded due to the double bond to the highly electronegative oxygen atom. The carbons attached to the nitrogen (C5 and C6) are also shifted downfield.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR spectra.

Step-by-Step Sample Preparation and Data Acquisition

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.

-

Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[4]

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4] The spectral width is usually around 200-220 ppm.

-

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Advanced NMR Techniques for Structural Confirmation

For complex molecules, 2D NMR techniques are invaluable for unambiguous signal assignment.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is extremely useful for assigning carbon signals based on the more easily interpretable proton spectrum.

Logical Relationship of NMR Experiments

Caption: Interconnectivity of 1D and 2D NMR experiments for structural elucidation.

Data Validation and Trustworthiness

The described protocols are designed to be self-validating. The consistency between the ¹H and ¹³C NMR data, and further confirmation from 2D NMR experiments, provides a high degree of confidence in the structural assignment. For instance, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The integration in the ¹H NMR spectrum should account for all the protons in the structure. Any discrepancies would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.

Conclusion

The NMR spectral analysis of this compound is a powerful method for its structural characterization. A thorough understanding of the principles of chemical shift, coupling, and integration, combined with a systematic experimental approach, allows for the confident assignment of all proton and carbon signals. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is a critical skill for ensuring the identity, purity, and quality of novel chemical entities.

References

-

ResearchGate. 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... Available from: [Link]

-

ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... Available from: [Link]

-

ResearchGate. H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available from: [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Published December 2, 2021. Available from: [Link]

-

PubMed. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Available from: [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Published April 2, 2018. Available from: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

PubChem. N-methyl-2-pyrrolidone. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available from: [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. Last updated July 31, 2021. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0205717). Available from: [Link]

-

ResearchGate. SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]

-

Green Chemistry (RSC Publishing). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Available from: [Link]

-

PubChem. 5-(Aminomethyl)pyrrolidin-2-one. Available from: [Link]

-

ACS Publications. Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Published January 26, 2026. Available from: [Link]

-

DrugBank. N-Methylpyrrolidone | C5H9NO | MD Topology | NMR | X-Ray. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0162285). Available from: [Link]

Sources

A Technical Guide to Elucidating the Pharmacokinetic Profile of 5-(Aminomethyl)-1-methylpyrrolidin-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The subject of this guide, 5-(Aminomethyl)-1-methylpyrrolidin-2-one, is a novel chemical entity for which public domain pharmacokinetic data is not available. This document, therefore, serves as a comprehensive, forward-looking roadmap for its complete pharmacokinetic characterization. It is structured as a strategic guide for researchers, outlining the necessary sequence of studies, the rationale behind experimental choices, and detailed protocols grounded in established scientific and regulatory principles. To provide context and a predictive framework, we will draw parallels with the structurally related and well-studied compound, N-methyl-2-pyrrolidone (NMP).

Introduction: Charting the Course for a New Chemical Entity

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its interaction with a biological system. At the heart of this understanding lies pharmacokinetics (PK), the study of what the body does to a drug. This guide provides the strategic and methodological framework to fully characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Chemical Identity and Potential Significance

This compound is a derivative of the pyrrolidinone class. Its core structure is similar to that of N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent and pharmaceutical excipient. The key distinction is the presence of an aminomethyl group at the 5-position. This substitution is significant, as it introduces a primary amine, which is expected to increase the molecule's polarity and introduce a basic center. These changes can profoundly influence its solubility, membrane permeability, metabolic pathways, and overall pharmacokinetic behavior compared to its parent analog.

The Imperative of Pharmacokinetic Profiling

A comprehensive ADME profile is non-negotiable in drug development. It allows us to:

-

Establish Dose-Exposure Relationships: Understanding how the administered dose translates to concentrations in the blood and target tissues is fundamental for designing effective and safe dosing regimens.

-

Predict and Manage Drug-Drug Interactions (DDIs): Early assessment of a compound's potential to inhibit or induce metabolic enzymes can prevent dangerous interactions with co-administered therapies.

-

Guide Medicinal Chemistry Efforts: PK data provides a crucial feedback loop to chemists, enabling the rational design of molecules with improved drug-like properties, such as enhanced oral bioavailability or a more favorable half-life.

-

Fulfill Regulatory Requirements: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a thorough nonclinical PK and safety package before a drug candidate can be tested in humans.[1][2]

The Structural Analog: N-methyl-2-pyrrolidone (NMP) as a Predictive Tool

NMP has been extensively studied. It is readily absorbed through oral, dermal, and inhalation routes.[3][4][5] Its primary metabolic pathway involves oxidation of the pyrrolidinone ring.[4][6][7] Key metabolites found in both rats and humans include 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[6][8] Excretion occurs predominantly through the kidneys as metabolites.[3][6]

The addition of the aminomethyl group in our target compound introduces new possibilities. This group could be a substrate for enzymes like monoamine oxidases (MAOs) or undergo conjugation reactions (e.g., glucuronidation), potentially creating metabolic pathways distinct from those of NMP. This guide will use the known metabolism of NMP as a starting point for hypothesizing the metabolic fate of this compound.

Phase 1: Foundational Bioanalytical Method Development and Validation

Expertise & Experience: Before any meaningful PK data can be generated, a robust and reliable method to quantify the drug in biological matrices (e.g., plasma, urine) must be established. This is the cornerstone of all subsequent studies. An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is the industry standard due to its superior sensitivity and selectivity.[9]

Step-by-Step Bioanalytical Method Development Protocol (LC-MS/MS)

-

Compound Tuning: Infuse a standard solution of this compound into the mass spectrometer to determine its parent mass and optimal fragmentation patterns (precursor → product ion transitions) for selective reaction monitoring (SRM). A stable isotope-labeled internal standard should be synthesized for the most accurate quantification.

-

Chromatographic Separation: Develop an HPLC or UPLC method to separate the analyte from endogenous matrix components. A reversed-phase C18 column is a common starting point, but given the compound's polarity, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation.[9]

-

Sample Preparation: Develop a procedure to extract the analyte from plasma. Options include protein precipitation (simple but can be "dirty"), liquid-liquid extraction, or solid-phase extraction (provides the cleanest extracts). The goal is to maximize recovery while minimizing matrix effects.

-

Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank matrix. The calibration curve should bracket the expected concentration range in the in vivo studies.

Self-Validating System: Method Validation Protocol

The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA M10).[10][11] This ensures the data generated is accurate and reproducible.

| Parameter | Purpose | Acceptance Criteria (Typical) |

| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ). |

| Accuracy & Precision | Determine how close measured values are to the true value and their reproducibility. | Mean accuracy within ±15% of nominal; Precision (%CV) ≤15% for QC samples. |

| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy within ±20%; Precision ≤20%. |

| Recovery | The efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |

| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The coefficient of variation of the matrix factor should be ≤15%. |

| Stability | Ensure the analyte is stable during sample collection, processing, and storage. | Analyte concentration should be within ±15% of the initial concentration under various conditions (freeze-thaw, short-term bench-top, long-term storage). |

Phase 2: In Vitro ADME Profiling for Early Decision Making

Expertise & Experience: In vitro assays are rapid, cost-effective methods to predict a compound's in vivo behavior. They provide an early look at potential liabilities, such as high metabolic clearance or a risk of drug-drug interactions, allowing for compound optimization before committing to resource-intensive animal studies.

Metabolic Stability Assessment

-

Causality: This assay predicts the rate of metabolism in the liver, the primary site of drug metabolism. A compound that is metabolized too quickly will have a short half-life and low exposure, potentially rendering it ineffective.

-

Experimental Protocol (Liver Microsomes):

-

Preparation: Thaw pooled liver microsomes (human and rat, to assess species differences) and prepare an incubation mixture containing a phosphate buffer (pH 7.4).[12]

-

Incubation: Add this compound (typically at 1 µM) to the microsome mixture and pre-warm to 37°C.[12][13]

-

Initiation: Start the reaction by adding the cofactor NADPH.[13]

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with cold acetonitrile containing an internal standard to stop the reaction.[12]

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant using the validated LC-MS/MS method to measure the disappearance of the parent compound over time.

-

Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

-

Plasma Protein Binding (PPB)

-

Causality: Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target. High plasma protein binding can limit a drug's efficacy and affect its clearance.

-

Experimental Protocol (Rapid Equilibrium Dialysis - RED):

-

Preparation: A RED device consists of two chambers separated by a semi-permeable membrane.[14][15]

-

Loading: Add plasma (human and rat) spiked with the test compound to one chamber and a phosphate buffer to the other.[14][16]

-

Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.[15][16]

-

Analysis: After incubation, take samples from both the plasma and buffer chambers. Combine the plasma sample with buffer and the buffer sample with blank plasma to equalize matrix effects before LC-MS/MS analysis.

-

Calculation: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Cytochrome P450 (CYP) Inhibition Screening

-

Causality: If a new drug inhibits a major CYP enzyme, it can slow the metabolism of other drugs that are substrates for that enzyme, leading to potentially toxic elevations in their concentrations. FDA guidance recommends screening against key isoforms.[17]

-

Experimental Protocol (IC50 Determination):

-

System: Use human liver microsomes as the enzyme source and specific probe substrates for each major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).[18][19]

-

Incubation: Incubate the microsomes, probe substrate, and a range of concentrations of this compound.

-

Reaction: Initiate the reaction with NADPH and incubate at 37°C.

-

Analysis: After a set time, stop the reaction and measure the formation of the probe substrate's metabolite via LC-MS/MS.

-

Calculation: Determine the concentration of this compound that causes 50% inhibition of metabolite formation (the IC50 value). A low IC50 value indicates a higher potential for a drug-drug interaction.

-

Phase 3: Definitive In Vivo Pharmacokinetic Studies

Expertise & Experience: In vivo studies are essential to understand how the ADME processes are integrated in a whole organism. A rodent model, typically the Sprague-Dawley rat, is the standard for initial PK studies due to well-established protocols and historical data.[20]

Study Design: Intravenous and Oral Administration in Rats

A crossover design is often used. A cohort of cannulated rats (to allow for serial blood sampling from a single animal) receives an intravenous (IV) dose, followed by a washout period, and then an oral (PO) dose.

-

IV Administration: Provides a direct measure of distribution and elimination, with 100% bioavailability by definition. Data from this arm is crucial for calculating clearance and volume of distribution.

-

PO Administration: Assesses oral absorption and first-pass metabolism. Comparing the exposure (AUC) from the PO dose to the IV dose allows for the calculation of oral bioavailability.

-

Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Urine and feces are also collected in metabolic cages to assess routes and extent of excretion.

Caption: Workflow for a crossover in vivo pharmacokinetic study in rats.

Key Pharmacokinetic Parameters

The concentration-time data is analyzed using specialized software (e.g., Phoenix WinNonlin) to derive key PK parameters.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Related to efficacy and potential peak-concentration toxicity. |

| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |

| AUC | Area Under the concentration-time Curve. | Represents total drug exposure. |

| t½ | Half-life. | Time for plasma concentration to decrease by 50%; determines dosing interval. |

| CL | Clearance. | Volume of plasma cleared of the drug per unit time; indicates efficiency of elimination. |

| Vd | Volume of Distribution. | Apparent volume into which the drug distributes; indicates tissue penetration. |

| F% | Bioavailability. | Fraction of the oral dose that reaches systemic circulation. |

Phase 4: Uncovering the Metabolic Fate

Expertise & Experience: Identifying the major metabolites of a drug is crucial. Metabolites can be inactive, active (contributing to efficacy), or toxic. Understanding the metabolic pathway helps to explain the drug's clearance mechanism and predict potential species differences.

Predictive Metabolism: A Hypothesis Based on NMP

The metabolism of NMP is well-documented, proceeding via oxidation of the pyrrolidinone ring.[7] We can use this as a model to predict the metabolism of this compound.

Caption: Established metabolic pathway of N-methyl-2-pyrrolidone (NMP).

For this compound, we can hypothesize two primary routes: oxidation of the ring (analogous to NMP) and metabolism of the novel aminomethyl side chain.

Caption: Hypothetical metabolic pathways for this compound.

Experimental Approach for Metabolite Identification

This involves analyzing samples from the in vitro metabolic stability assays and the in vivo PK studies using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument. The workflow involves comparing the metabolite profiles of samples incubated with and without the NADPH cofactor (for in vitro studies) or comparing post-dose to pre-dose samples (in vivo). The exact mass measurements provided by HRMS allow for the prediction of elemental compositions, and fragmentation patterns (MS/MS) help to elucidate the structure of the metabolites.

Conclusion: Assembling a Comprehensive Pharmacokinetic Profile

By systematically executing the phases outlined in this guide—from establishing a robust bioanalytical method to conducting definitive in vivo studies and identifying metabolic pathways—researchers can build a comprehensive and reliable pharmacokinetic profile for this compound. This integrated dataset is essential for making informed go/no-go decisions, designing first-in-human studies, and ultimately, understanding the therapeutic potential of this novel chemical entity. This structured, hypothesis-driven approach ensures scientific rigor and aligns with the expectations of the drug development community and regulatory authorities worldwide.

References

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][21]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][10]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][22]

-

U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link][11]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link][23]

-

Sitarek, K. (2006). Tissue distribution and excretion of N-methyl-2-pyrrolidone in male and female rats. Medycyna Pracy, 57(4), 331-336. [Link][3]

-

Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269. [Link][6]

-

Bader, M., van Thriel, C., & Gier-Denk, C. (2008). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main metabolites. ResearchGate. [Link][7]

-

U.S. Food and Drug Administration. (2011). Method of Analysis N–methyl–2-pyrrolidone. [Link][9]

-

Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). [Link][18]

-

Akesson, B., Paulsson, K., Jönsson, B. A., & Briving, C. (1995). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine. Occupational and Environmental Medicine, 52(4), 238–243. [Link][24]

-

Carnerup, M. A., Jönsson, B. A., & Akesson, B. (2006). Levels of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine from volunteers after experimental exposure to NMP in dry and humid air. Toxicology Letters, 162(2-3), 139-145. [Link][25]

-

Carnerup, A. M., et al. (2005). Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats. Journal of Applied Toxicology, 25(6), 483-489. [Link][8]

-

de Araujo, J., et al. (2016). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies. Brazilian Journal of Pharmaceutical Sciences, 52(1), 1-15. [Link][1]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. [Link][12]

-

Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link][20]

-

PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link][15]

-

European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link][2]

-

LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link][17]

-

Bio-protocol. (2014). Protein Binding by Equilibrium Dialysis. [Link][16]

-

Ghareb, N., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. AAPS PharmSciTech, 11(4), 1466–1474. [Link][5]

Sources

- 1. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Tissue distribution and excretion of N-methyl-2-pyrrolidone in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. hhs.gov [hhs.gov]

- 11. fda.gov [fda.gov]

- 12. mercell.com [mercell.com]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. enamine.net [enamine.net]

- 15. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. enamine.net [enamine.net]

- 20. optibrium.com [optibrium.com]

- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 22. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 24. Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Levels of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine from volunteers after experimental exposure to NMP in dry and humid air - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 5-(aminomethyl)-1-methylpyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust multi-step synthesis starting from the commercially available (S)-5-(hydroxymethyl)-2-pyrrolidinone. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a series of steps, but also the scientific rationale behind the chosen methodologies.

Introduction

This compound is a chiral diamine derivative of the pyrrolidinone scaffold, a privileged structure in medicinal chemistry. The presence of a primary amine and a lactam moiety makes it an attractive synthon for the development of novel therapeutics, including but not limited to, enzyme inhibitors, receptor modulators, and as a component of peptidomimetics. This protocol details a reliable synthetic route, emphasizing safety, efficiency, and scalability.

The synthetic strategy involves a two-step sequence starting from (S)-5-(hydroxymethyl)-2-pyrrolidinone:

-

N-methylation: Introduction of a methyl group on the nitrogen atom of the pyrrolidinone ring.

-

Conversion of the hydroxymethyl group to an aminomethyl group: A two-step process involving mesylation of the primary alcohol followed by nucleophilic substitution with an azide and subsequent reduction.

Overall Synthetic Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

PART 1: N-Methylation of (S)-5-(Hydroxymethyl)-2-pyrrolidinone

This step introduces the methyl group onto the nitrogen of the lactam ring. The use of a strong base like sodium hydride is crucial for the deprotonation of the amide proton, facilitating the subsequent nucleophilic attack on methyl iodide.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| (S)-5-(Hydroxymethyl)-2-pyrrolidinone | 115.13 | 10.0 | 1.15 g |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 12.0 | 0.48 g |

| Methyl Iodide (MeI) | 141.94 | 15.0 | 0.93 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Saturated Ammonium Chloride (NH4Cl) solution | - | - | 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |

| Ethyl Acetate (EtOAc) | - | - | As needed |

| Hexanes | - | - | As needed |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve (S)-5-(hydroxymethyl)-2-pyrrolidinone (1.15 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the sodium hydride suspension over 15 minutes.

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.

-

Methylation: Add methyl iodide (0.93 mL, 15.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution (20 mL) at 0 °C.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one as a colorless oil.

Expected Yield: 80-90%

PART 2: Synthesis of this compound

This part involves a two-step conversion of the hydroxymethyl group to the aminomethyl group.

The primary alcohol is first converted to a mesylate, a good leaving group, which is then displaced by an azide ion in a nucleophilic substitution reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 129.16 | 8.0 | 1.03 g |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 9.6 | 0.74 mL |

| Triethylamine (Et3N) | 101.19 | 12.0 | 1.67 mL |

| Sodium Azide (NaN3) | 65.01 | 24.0 | 1.56 g |

| Anhydrous Dichloromethane (DCM) | - | - | 40 mL |

| Anhydrous Dimethylformamide (DMF) | - | - | 40 mL |

| Deionized Water | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |

Step-by-Step Protocol:

-

Mesylation Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.03 g, 8.0 mmol) in anhydrous DCM (40 mL).

-

Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) and cool the solution to 0 °C.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (0.74 mL, 9.6 mmol) dropwise to the solution at 0 °C.

-

Mesylation Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the completion of the mesylation by TLC.

-

Work-up (Mesylation): Wash the reaction mixture with cold water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is used directly in the next step without further purification.

-

Azidation Setup: Dissolve the crude mesylate in anhydrous DMF (40 mL) in a round-bottom flask.

-

Azide Addition: Add sodium azide (1.56 g, 24.0 mmol) to the solution.

-

Azidation Reaction: Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction by TLC.

-

Work-up (Azidation): Cool the reaction mixture to room temperature and pour it into water (100 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (3 x 30 mL) to remove DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude (S)-5-(azidomethyl)-1-methylpyrrolidin-2-one.

The azide intermediate is reduced to the primary amine using catalytic hydrogenation. This method is generally clean and high-yielding.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Crude (S)-5-(Azidomethyl)-1-methylpyrrolidin-2-one | ~154.17 | ~8.0 | From Step 2a |

| Palladium on Carbon (10% Pd/C) | - | - | 10 mol% |

| Methanol (MeOH) | - | - | 50 mL |

| Celite® | - | - | - |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the crude azide from the previous step in methanol (50 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride salt) if necessary.

Expected Overall Yield (from Step 2a): 60-75%

Safety and Handling Precautions

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Methyl Iodide (MeI): Toxic and a potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with care in a fume hood.

-

Sodium Azide (NaN3): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids and metals.

-

Palladium on Carbon (Pd/C): Flammable when dry. Handle with care.

-

Hydrogen Gas: Highly flammable. Ensure proper ventilation and absence of ignition sources during hydrogenation.

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the lactam, N-H of the amine, N3 of the azide).

Workflow Diagram

Caption: Detailed workflow for the synthesis of this compound.

References

A comprehensive list of references that support the underlying chemical transformations described in this protocol will be provided upon request, drawing from established literature in organic synthesis. The methodologies presented are based on well-known and widely practiced synthetic transformations.

Application Notes and Protocols for the Chiral Synthesis of 5-(Aminomethyl)-1-methylpyrrolidin-2-one

Introduction: The Significance of Chiral 5-(Aminomethyl)-1-methylpyrrolidin-2-one in Medicinal Chemistry

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The stereochemistry at the C5 position plays a crucial role in the pharmacological activity of these molecules. Specifically, the enantiomerically pure forms of this compound are vital intermediates in the synthesis of several modern antiepileptic drugs, including Levetiracetam and Brivaracetam.[2][3] The precise spatial arrangement of the aminomethyl group is critical for the interaction of these drugs with their biological targets, such as the synaptic vesicle glycoprotein 2A (SV2A).[4] Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure this compound is of paramount importance for the pharmaceutical industry and drug development professionals.

This comprehensive guide provides detailed application notes and step-by-step protocols for the chiral synthesis of this compound, starting from the readily available and inexpensive chiral synthon, (S)-pyroglutamic acid.[5] The presented methodologies are designed to be reliable, scalable, and to provide the target compound with high enantiomeric purity.

Synthetic Strategy: A Multi-step Approach from (S)-Pyroglutamic Acid

The overall synthetic strategy involves a four-step sequence starting from (S)-pyroglutamic acid. This approach ensures the retention of the desired stereochemistry at the C5 position throughout the synthesis. The key transformations include the reduction of the carboxylic acid to a primary alcohol, N-methylation of the lactam nitrogen, conversion of the hydroxyl group to an azide, and finally, reduction of the azide to the target primary amine.

Figure 1: Overall synthetic workflow for the chiral synthesis of (S)-5-(aminomethyl)-1-methylpyrrolidin-2-one.

Experimental Protocols

Step 1: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

Rationale: The initial step involves the reduction of the carboxylic acid of (S)-pyroglutamic acid to a primary alcohol. This is a crucial transformation that sets the stereocenter for the subsequent steps. A two-step, one-pot procedure involving esterification followed by reduction with a mild reducing agent like sodium borohydride is a cost-effective and efficient method.

Table 1: Reagents and Materials for Step 1

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-Pyroglutamic Acid | C₅H₇NO₃ | 129.11 | 25.8 g | 0.2 |

| Thionyl Chloride | SOCl₂ | 118.97 | 17.5 mL | 0.24 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 200 mL | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 15.1 g | 0.4 |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Protocol:

-

Esterification:

-

To a stirred solution of (S)-pyroglutamic acid (25.8 g, 0.2 mol) in anhydrous ethanol (200 mL) at 0 °C, add thionyl chloride (17.5 mL, 0.24 mol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with dichloromethane (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

-

Reduction:

-

Dissolve the crude ethyl ester in methanol (150 mL) and cool the solution to 0 °C.

-

Add sodium borohydride (15.1 g, 0.4 mol) portion-wise over 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Concentrate the mixture under reduced pressure, and then co-evaporate with methanol (2 x 50 mL) to remove borate esters.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one as a white solid.

-

Expected Outcome: Yield: 75-85%. The product should be a white crystalline solid with a melting point of 82-87 °C.[6]

Step 2: Synthesis of (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one

Rationale: N-methylation of the lactam is achieved using a standard alkylating agent like methyl iodide. The use of a strong base such as sodium hydride ensures complete deprotonation of the lactam nitrogen, facilitating an efficient Sₙ2 reaction.

Table 2: Reagents and Materials for Step 2

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-5-(Hydroxymethyl)pyrrolidin-2-one | C₅H₉NO₂ | 115.13 | 11.5 g | 0.1 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 4.4 g | 0.11 |

| Methyl Iodide | CH₃I | 141.94 | 7.5 mL | 0.12 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Saturated NH₄Cl solution | NH₄Cl | 53.49 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Protocol:

-

To a stirred suspension of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add a solution of (S)-5-(hydroxymethyl)pyrrolidin-2-one (11.5 g, 0.1 mol) in anhydrous THF (50 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (7.5 mL, 0.12 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate) to yield (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one as a colorless oil.

Expected Outcome: Yield: 80-90%. The product is a colorless oil.

Step 3: Synthesis of (S)-5-(Azidomethyl)-1-methylpyrrolidin-2-one via Mitsunobu Reaction

Rationale: The conversion of the primary alcohol to an azide is a key step that proceeds with inversion of configuration at the stereocenter. The Mitsunobu reaction is an effective method for this transformation, utilizing triphenylphosphine and an azodicarboxylate to activate the alcohol for nucleophilic attack by the azide source.[7][8] This reaction is known for its mild conditions and high stereospecificity.

Figure 2: Simplified mechanism of the Mitsunobu reaction for azidation.

Table 3: Reagents and Materials for Step 3

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | C₆H₁₁NO₂ | 129.16 | 6.46 g | 0.05 |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 15.7 g | 0.06 |

| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 11.8 mL | 0.06 |

| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.20 | 12.9 mL | 0.06 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hexanes | - | - | As needed | - |

Protocol:

-

To a stirred solution of (S)-5-(hydroxymethyl)-1-methylpyrrolidin-2-one (6.46 g, 0.05 mol) and triphenylphosphine (15.7 g, 0.06 mol) in anhydrous THF (100 mL) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (11.8 mL, 0.06 mol) dropwise.

-

After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (12.9 mL, 0.06 mol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 3:1) to give (S)-5-(azidomethyl)-1-methylpyrrolidin-2-one as a colorless oil.

Expected Outcome: Yield: 70-80%. The product is a colorless oil.

Step 4: Synthesis of (S)-5-(Aminomethyl)-1-methylpyrrolidin-2-one

Rationale: The final step involves the reduction of the azide to the primary amine. A variety of reducing agents can be used for this transformation, with catalytic hydrogenation being a clean and efficient method. Alternatively, reduction with triphenylphosphine followed by hydrolysis (Staudinger reaction) can also be employed.

Table 4: Reagents and Materials for Step 4

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| (S)-5-(Azidomethyl)-1-methylpyrrolidin-2-one | C₆H₁₀N₄O | 154.17 | 3.85 g | 0.025 |

| Palladium on Carbon (10 wt. %) | Pd/C | - | 0.38 g | - |

| Methanol | CH₃OH | 32.04 | 50 mL | - |

| Hydrogen Gas | H₂ | 2.02 | 1 atm | - |

| Celite® | - | - | As needed | - |

Protocol:

-

To a solution of (S)-5-(azidomethyl)-1-methylpyrrolidin-2-one (3.85 g, 0.025 mol) in methanol (50 mL) in a hydrogenation flask, add 10% palladium on carbon (0.38 g).

-

Evacuate the flask and backfill with hydrogen gas (balloon pressure).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to afford (S)-5-(aminomethyl)-1-methylpyrrolidin-2-one as a colorless oil.

Expected Outcome: Yield: >95%. The product is a colorless oil.

Analytical Characterization and Quality Control

4.1. Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.45-3.55 (m, 1H), 3.05 (dd, J = 13.2, 3.6 Hz, 1H), 2.85 (s, 3H), 2.70 (dd, J = 13.2, 8.4 Hz, 1H), 2.30-2.45 (m, 2H), 1.80-2.00 (m, 2H), 1.60 (br s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 176.5, 57.8, 45.2, 30.1, 29.8, 22.5.

-

Mass Spectrometry (ESI+): m/z 129.10 [M+H]⁺.

4.2. Chiral HPLC Analysis for Enantiomeric Purity:

Rationale: The enantiomeric purity of the final product is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis. Derivatization of the primary amine with a chiral derivatizing agent or the use of a chiral stationary phase can be employed for the separation of enantiomers.[9]

Table 5: Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | n-Hexane:Ethanol (90:10) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Protocol:

-

Prepare a standard solution of the racemic this compound.

-

Prepare a solution of the synthesized (S)-5-(aminomethyl)-1-methylpyrrolidin-2-one in the mobile phase.

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the synthesized sample and integrate the peak areas to determine the enantiomeric excess (% ee).

Expected Outcome: The chromatogram of the synthesized product should show a single major peak corresponding to the (S)-enantiomer, with the enantiomeric excess exceeding 99%.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the chiral synthesis of this compound, a key intermediate in the pharmaceutical industry. By starting with the readily available chiral synthon (S)-pyroglutamic acid and employing well-established chemical transformations, researchers can obtain the target compound in high yield and excellent enantiomeric purity. The inclusion of detailed experimental procedures, rationale for each step, and analytical quality control methods ensures that these protocols are robust and reproducible, making them a valuable resource for scientists and professionals in drug development.

References

- D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-azetidinones, 3-azetidinones, and 4-azetidinones. In The Chemistry of Heterocyclic Compounds: Azetidines and Azetidinones (Vol. 63, pp. 1-469). John Wiley & Sons, Inc.

-

Diagenode. (n.d.). Hydroxymethylated DNA Immunoprecipitation for DNA Methylation Studies. Retrieved from [Link]

- Gong, X., & Lu, X. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

- Google Patents. (2021). CN112341413A - Intermediate for synthesizing brivaracetam and preparation method thereof.

-

PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one. Retrieved from [Link]

- Google Patents. (2006). WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ACS Omega. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Total synthesis of levetiracetam. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

- Google Patents. (2019). CN110590635A - Preparation method of levetiracetam and intermediate thereof.

-

ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. Retrieved from [Link]

- Google Patents. (2020). WO2020148787A1 - Enantioselective synthesis of brivaracetam and intermediates thereof.

-

Taylor & Francis Online. (2010). An alternate synthesis of levetiracetam. Retrieved from [Link]

-

ResearchGate. (2025). Brivaracetam (antiepileptic) synthesis. Retrieved from [Link]

-

University of Valladolid. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Application to Bee Pollen Analysis. Retrieved from [Link]

-

myExperiment. (n.d.). Industrial process for preparation of Levetiracetam. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Whole-genome profiling of DNA methylation and hydroxymethylation identifies distinct regulatory programs among innate lymphocytes. Retrieved from [Link]

-

Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Hydroxymethylation of DNA: an epigenetic marker. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)pyrrolidin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Total synthesis of levetiracetam - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. (S)-5-(Hydroxymethyl)-2-pyrrolidinone | 17342-08-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. researchgate.net [researchgate.net]

Applications of 5-(Aminomethyl)-1-methylpyrrolidin-2-one in Neuroscience Research: A Technical Guide

This document provides a detailed guide for researchers, neuroscientists, and drug development professionals on the potential applications and investigational protocols for the novel compound 5-(Aminomethyl)-1-methylpyrrolidin-2-one. Drawing from the extensive research on the broader class of pyrrolidinone derivatives, this guide outlines the scientific rationale, potential mechanisms of action, and detailed methodologies for evaluating its efficacy as a cognitive enhancer and neuroprotective agent.

Introduction: The Pyrrolidinone Scaffold in Nootropic Research

The five-membered pyrrolidinone ring serves as a fundamental scaffold for a prominent class of psychoactive agents known as racetams.[1] This family of compounds, which includes well-known members like piracetam, aniracetam, and nebracetam, has been the subject of extensive research for over three decades for their potential nootropic effects.[1][2] These effects primarily encompass the enhancement of cognitive functions such as memory and learning, alongside potential neuroprotective properties.[1][3][4][5]

This compound is a structurally related compound that holds promise as a novel investigational agent in this domain. Its chemical architecture suggests that it may share and potentially improve upon the pharmacological properties of its predecessors. This guide will, therefore, focus on the logical and scientifically-grounded approaches to unlocking the therapeutic potential of this molecule.

Postulated Mechanism of Action: A Focus on Cholinergic and Glutamatergic Pathways

Based on the established pharmacology of related pyrrolidinone derivatives, it is hypothesized that this compound exerts its nootropic effects through the modulation of key neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.[2][6][7][8][9][10]

-

Cholinergic System Modulation: Many racetams are known to influence cholinergic neurotransmission. For instance, nebracetam, a structural analog, acts as an agonist at the M1-muscarinic acetylcholine receptor.[2] It is plausible that this compound could exhibit similar activity, potentially enhancing acetylcholine release or acting as a direct agonist or positive allosteric modulator at cholinergic receptors.

-

Glutamatergic System Modulation: The glutamatergic system, particularly AMPA receptors, is another key target for nootropic agents.[5][10][11] Modulation of these receptors can enhance synaptic plasticity, a cellular mechanism underlying learning and memory. It is hypothesized that this compound may positively modulate AMPA receptor function, leading to improved cognitive performance.

The following diagram illustrates the potential signaling pathways that could be influenced by this compound.

Caption: Postulated signaling pathways for this compound.

Application Notes and Protocols

The following section provides detailed experimental protocols for the investigation of this compound as a nootropic agent.

Part 1: In Vitro Characterization

The initial phase of research should focus on characterizing the compound's interaction with its putative molecular targets.

1.1. Receptor Binding Assays

Objective: To determine the binding affinity of this compound to various cholinergic and glutamatergic receptor subtypes.

Protocol:

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines expressing specific receptor subtypes (e.g., CHO-K1 cells expressing human M1 muscarinic receptors or HEK293 cells expressing human GluA2 AMPA receptors).

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor target.

-

Incubation: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Table 1: Hypothetical Receptor Binding Affinity Data

| Receptor Subtype | Radioligand | Ki (nM) of this compound |

| Muscarinic M1 | [³H]Pirenzepine | To be determined |

| Nicotinic α7 | [³H]Methyllycaconitine | To be determined |

| AMPA | [³H]AMPA | To be determined |

| NMDA | [³H]MK-801 | To be determined |

1.2. Functional Assays

Objective: To assess the functional activity of the compound at its target receptors (i.e., whether it acts as an agonist, antagonist, or modulator).

Protocol (Example for M1 Muscarinic Receptor):

-

Cell Culture: Culture cells expressing the M1 receptor that are also engineered to express a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Compound Application: Apply varying concentrations of this compound to the cells.

-

Calcium Imaging: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope. An increase in fluorescence indicates receptor activation.

-

Data Analysis: Plot a dose-response curve and calculate the EC50 (effective concentration for 50% of maximal response) to determine the compound's potency as an agonist.

Part 2: In Vivo Behavioral Studies

Following in vitro characterization, the next step is to evaluate the compound's effects on cognitive function in animal models.

2.1. Morris Water Maze

Objective: To assess spatial learning and memory.

Protocol:

-

Animal Dosing: Administer this compound or vehicle to rodents (e.g., rats or mice) at various doses and time points before testing.

-

Acquisition Phase: For several consecutive days, train the animals to find a hidden platform in a circular pool of water, using visual cues around the room.

-

Probe Trial: On the final day, remove the platform and measure the time the animal spends in the target quadrant where the platform was previously located.

-

Data Analysis: Compare the latency to find the platform during training and the time spent in the target quadrant during the probe trial between the compound-treated and vehicle-treated groups.

2.2. Novel Object Recognition

Objective: To evaluate non-spatial memory.

Protocol:

-

Habituation: Allow the animals to explore an open-field arena.

-

Training Phase: Place two identical objects in the arena and allow the animal to explore them.

-

Test Phase: After a retention interval, replace one of the familiar objects with a novel object and measure the time the animal spends exploring the novel object versus the familiar one.

-

Data Analysis: A preference for the novel object indicates successful memory of the familiar object. Compare the discrimination index between treated and control groups.

Caption: Workflow for in vivo behavioral assessment of cognitive enhancement.

Part 3: Electrophysiological Studies

To investigate the effects of this compound on the cellular basis of learning and memory, electrophysiological recordings are essential.

3.1. In Vitro Synaptic Plasticity (LTP)

Objective: To determine if the compound can modulate long-term potentiation (LTP), a form of synaptic plasticity.

Protocol:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal slices) from rodents.

-

Baseline Recording: Record baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) in a relevant pathway (e.g., Schaffer collaterals to CA1).

-

Compound Perfusion: Perfuse the brain slice with a solution containing this compound.

-

LTP Induction: Induce LTP using a high-frequency stimulation protocol.

-

Post-Induction Recording: Continue to record synaptic responses for at least one hour after LTP induction.

-

Data Analysis: Compare the magnitude and stability of LTP in the presence and absence of the compound.

Safety and Handling

While specific toxicity data for this compound is not widely available, it is prudent to handle it with care, following standard laboratory safety procedures for novel chemical entities. Based on data for the related compound 5-(Aminomethyl)pyrrolidin-2-one, it may cause severe skin burns, eye damage, and respiratory irritation.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising candidate for neuroscience research, particularly in the field of cognitive enhancement. Its structural similarity to the well-established racetam family of nootropics provides a strong rationale for its investigation. The protocols outlined in this guide offer a comprehensive framework for elucidating its mechanism of action and evaluating its potential as a therapeutic agent for cognitive disorders. Through rigorous in vitro, in vivo, and electrophysiological studies, the scientific community can systematically uncover the neuropharmacological profile of this novel compound.

References

-

Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]

-

Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

-

Talih, F., & Ajaltouni, J. (2015). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. PMC. [Link]

-

Urban, K. R., & Gao, W. J. (2014). Performance enhancement at the cost of potential brain plasticity: neural ramifications of nootropic drugs in the healthy developing brain. Frontiers in systems neuroscience, 8, 72. [Link]

-

Kodonidi, I. P., et al. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2), 108-118. [Link]

-

Krogsgaard-Larsen, P., et al. (1980). The pharmacological properties of the cholinergic false transmitter, N-2-acetoxyethyl-N-methylpyrrolidinium, and its precursor, N-2-hydroxyethyl-N-methylpyrrolidinium. British journal of pharmacology, 70(2), 291–300. [Link]

-

PubChem. 5-(Aminomethyl)pyrrolidin-2-one. [Link]

-

Kroeger, H., et al. (2025). Complex opioid-driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus associated with emotion, reward, and addiction. eLife. [Link]

-

Semenets, A., et al. (2022). Design of prototypes of nootropic drugs based on racetams and ampakines. [Link]

-

Jeyachandran, V., et al. (2018). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717. [Link]

-

PubChem. 5-(Aminomethyl)pyrrolidin-2-one - Safety and Hazards. [Link]

-

Kroeger, H., et al. (2025). Complex opioid driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus. bioRxiv. [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]

-

Martinez-Lozada, S., et al. (2023). Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial. Nutrients, 15(2), 315. [Link]

-

Bhide, R. S., et al. (2006). Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1][13][14]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor. Journal of medicinal chemistry, 49(7), 2143–2146. [Link]

-

PubChem. N-methyl-2-pyrrolidone. [Link]

-

Spoelstra, J., et al. (2013). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 15(4), 1035-1040. [Link]

-

Orzelska-Górka, J., et al. (2019). The Psychonauts' World of Cognitive Enhancers. PMC. [Link]

-

Kaczor, A. A., & Kułak, P. (2018). Anxiolytic-Like Effects of the Prototypical Metabotropic Glutamate Receptor 5 Antagonist 2-Methyl-6-(phenylethynyl)pyridine in Rodents. ResearchGate. [Link]

-

Kourounakis, A. P., & Rekka, E. A. (2022). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 10(2), 108-118. [Link]

-

Kourounakis, A. P., & Rekka, E. A. (2022). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 10(2), 108-118. [Link]

Sources

- 1. journals.uran.ua [journals.uran.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cholinergic, Glutamatergic, and GABAergic Neurons of the Pedunculopontine Tegmental Nucleus Have Distinct Effects on Sleep/Wake Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex opioid-driven modulation of glutamatergic and cholinergic neurotransmission in a GABAergic brain nucleus associated with emotion, reward, and addiction | eLife [elifesciences.org]

- 8. biorxiv.org [biorxiv.org]

- 9. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]

- 10. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]

- 11. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 12. 5-(Aminomethyl)pyrrolidin-2-one | C5H10N2O | CID 14143189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acute Effect of a Dietary Multi-Ingredient Nootropic as a Cognitive Enhancer in Young Healthy Adults: A Randomized, Triple-Blinded, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ec.europa.eu [ec.europa.eu]

Application Note: 5-(Aminomethyl)-1-methylpyrrolidin-2-one (AMP-1) for Peptide C-Terminal Engineering

This Application Note provides a comprehensive technical guide for the synthesis and application of 5-(Aminomethyl)-1-methylpyrrolidin-2-one (referred to herein as AMP-1 ). This scaffold serves as a potent C-terminal peptidomimetic cap, designed to enhance metabolic stability, lipophilicity, and conformational rigidity in therapeutic peptides.